7-(3-Chlorophenyl)-1,4-thiazepane
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Overview
Description
7-(3-Chlorophenyl)-1,4-thiazepane is a heterocyclic compound that contains a thiazepane ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-1,4-thiazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzylamine with a suitable thiol or thioamide in the presence of a base to form the thiazepane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
7-(3-Chlorophenyl)-1,4-thiazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazepane Derivatives: Compounds with similar thiazepane rings but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different heterocycles.
Uniqueness
7-(3-Chlorophenyl)-1,4-thiazepane is unique due to the combination of the thiazepane ring and the 3-chlorophenyl group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClNS |
---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-1,4-thiazepane |
InChI |
InChI=1S/C11H14ClNS/c12-10-3-1-2-9(8-10)11-4-5-13-6-7-14-11/h1-3,8,11,13H,4-7H2 |
InChI Key |
LEPJJJMJAVLCCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCSC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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